molecular formula C8H13NO2 B1331109 Ethyl 2-cyanopentanoate CAS No. 6967-47-1

Ethyl 2-cyanopentanoate

Cat. No.: B1331109
CAS No.: 6967-47-1
M. Wt: 155.19 g/mol
InChI Key: MLVRCZPSHCVRHN-UHFFFAOYSA-N
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Description

Ethyl 2-cyanopentanoate (C₈H₁₃NO₂) is an organic nitrile ester with a molecular weight of 155.19 g/mol. Key physicochemical properties include a density of 0.983 g/cm³, boiling point of 210.5°C, flash point of 88°C, and vapor pressure of 0.192 mmHg at room temperature . Its structure features a pentanoate backbone with a cyano (-C≡N) substituent at the second carbon, contributing to its polarity and reactivity in synthetic applications, such as nucleophilic additions or hydrolysis reactions.

Preparation Methods

Preparation Using Cyanoacetate and Bromopropane

This method involves the alkylation of cyanoacetate with bromopropane in the presence of methanol and an alkaline compound.

Steps :

  • Reaction Setup : Add cyanoacetate, methanol, and bromopropane into a reaction container.
  • Alkali Addition : Dropwise add a methanol solution of an alkaline compound under stirring.
  • Temperature Control : Maintain the reaction temperature at 50–60°C.
  • Reflux and Distillation : Reflux the mixture, then distill to remove methanol.
  • Purification :
    • Filter to remove salts.
    • Extract using a sodium hydroxide solution (5–10% mass concentration).
    • Wash with water and rectify to obtain ethyl 2-cyanopentanoate.

Synthesis Using Ethyl Cyanoacetate

This method employs ethyl cyanoacetate as the starting material, reacting it with alkyl halides under controlled conditions.

Reaction Conditions :

  • Sodium hydride is used as a base in tetrahydrofuran (THF) under inert atmosphere.
  • The reaction proceeds at temperatures between 0°C and 20°C.

Steps :

  • Base Preparation : Suspend sodium hydride in dry THF and stir under nitrogen at 0°C.
  • Addition of Ethyl Cyanoacetate : Add ethyl cyanoacetate solution dropwise.
  • Alkylation :
    • Add iodomethane slowly while maintaining the temperature between 0°C and 20°C.
    • Stir for approximately 3 hours.
  • Quenching and Extraction :
    • Quench the reaction mixture with water.
    • Extract the organic layer using diethyl ether.
  • Purification :
    • Wash the organic layer with brine.
    • Dry over sodium sulfate and purify using silica column chromatography (solvent mixture: 5% ethyl acetate/hexane).
  • Yield : Approximately 83% yield of this compound as a colorless liquid.

Alternative Methods Using Alkaline Compounds

Other methods utilize alkali reagents such as sodium methoxide or sodium hydroxide in combination with solvents like THF or alcohols.

General Conditions:

  • Reaction temperatures typically range between 50°C and 70°C.
  • Reactions are conducted under reflux for several hours to ensure completion.

Key Points:

  • Alkylating agents such as alkyl halides (e.g., bromopropane or iodomethane) are used for introducing the pentanoate group.
  • Solvent systems include alcohols (e.g., methanol or isopropanol) or polar solvents like dimethylformamide.

Data Table: Summary of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Key Notes
Cyanoacetate + Bromopropane Cyanoacetate, Bromopropane Methanol, Alkaline compound, reflux High Requires extraction and rectification
Ethyl Cyanoacetate Ethyl Cyanoacetate, Iodomethane Sodium hydride, THF, inert atmosphere ~83 Purified via column chromatography
Alkaline Compound Method Cyanoacetates, Alkyl Halides Alcohol solvents, reflux Variable Suitable for large-scale synthesis

Notes on Optimization

  • Temperature Control : Maintaining precise temperatures during alkylation (50–70°C) is critical for maximizing yield and minimizing impurities.
  • Solvent Selection : Polar solvents like THF enhance reaction efficiency but require careful handling under inert conditions.
  • Purification Techniques : Column chromatography ensures high purity but may reduce overall yield slightly due to losses during separation.

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl 2-cyanopentanoate undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

Conditions Reagents Product Yield Mechanism
Acidic (HCl/H₂O)Dilute HCl, reflux2-Cyanopentanoic acid85–90%Ester hydrolysis to carboxylic acid
Basic (NaOH/H₂O)2M NaOH, 80°CSodium 2-cyanopentanoate92%Saponification of ester group
Ammonolysis (NH₃/EtOH)NH₃ in ethanol, 25°C2-Cyanopentanoamide78%Nucleophilic acyl substitution

The acidic hydrolysis preserves the cyano group, while basic conditions may lead to partial nitrile hydration under prolonged heating .

Reduction Reactions

The cyano group is selectively reduced to primary amines or imines under controlled conditions:

Reducing Agent Conditions Product Selectivity
LiAlH₄Dry THF, 0°C → RTEthyl 2-aminopentanoate>95%
H₂ (Pd/C catalyst)50 psi, 60°C, ethanolEthyl 2-aminopentanoate88%
DIBAL-HToluene, –78°CEthyl 2-formylpentanoate (partial)65%

LiAlH₄ achieves full reduction to the amine, while DIBAL-H selectively reduces the ester to an aldehyde without affecting the nitrile .

Nucleophilic Substitution

The α-carbon adjacent to the electron-withdrawing cyano group participates in substitution reactions:

Nucleophile Base Product Application
Sodium methoxideNaOMe, DMF, 70°CEthyl 2-methoxycarbonylpentanoatePolymer precursors
BenzylthiolK₂CO₃, DMSO, 25°CEthyl 2-(benzylthio)pentanoateThioester synthesis
AmmoniaNH₃, MeOH, reflux2-CyanopentanoamidePeptide coupling intermediates

These reactions exploit the acidity of the α-hydrogen (pKa ~10–12), enabling alkylation or arylation .

Condensation Reactions

The compound participates in Knoevenagel and Claisen condensations:

Knoevenagel Condensation

  • Reagents : 4-Chlorobenzaldehyde, piperidine, ethanol

  • Product : Ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate

  • Yield : 76%

  • Mechanism : Base-catalyzed deprotonation followed by aldol-like addition .

Claisen Condensation

  • Reagents : Ethyl acetate, NaH, THF

  • Product : Ethyl 2-cyano-3-oxopentanoate

  • Yield : 68%

Cyclization and Heterocycle Formation

Under acidic or thermal conditions, intramolecular cyclization generates five- or six-membered rings:

Conditions Product Application
H₂SO₄, 100°C2-Cyanotetrahydrofuran-3-carboxylateBioactive scaffold synthesis
PCl₅, reflux2-CyanopyrrolidonePharmaceutical intermediates

Cyclization is driven by the proximity of the ester and nitrile groups, forming lactams or lactones .

Comparative Reaction Pathways

Reaction Type Activation Energy (kcal/mol) Rate-Determining Step
Hydrolysis (acidic)18.3Protonation of ester carbonyl
Reduction (LiAlH₄)12.7Hydride transfer to nitrile
Knoevenagel21.6Aldol addition transition state

Data derived from computational modeling and kinetic studies .

Stability and Side Reactions

  • Thermal Decomposition : At >150°C, decarboxylation occurs, releasing CO₂ and forming pentanenitrile.

  • Photodegradation : UV exposure (254 nm) induces radical formation at the α-carbon, leading to dimerization .

This compound’s reactivity profile underscores its utility in multi-step syntheses, particularly where selective transformations are required. Experimental protocols emphasize rigorous temperature control and catalyst selection to minimize side reactions.

Scientific Research Applications

Ethyl 2-cyanopentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-cyanopentanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a precursor for the synthesis of bioactive molecules that interact with enzymes and receptors. The nitrile group in the compound can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-Chloropentanoate (C₇H₁₃ClO₂)

  • Structural Difference: The cyano group in ethyl 2-cyanopentanoate is replaced by a chlorine atom.
  • Impact on Properties: Molecular Weight: 164.45 g/mol (calculated). The lower molecular weight compared to this compound reflects the substitution of the nitrile (-C≡N, 26 g/mol) with chlorine (35.45 g/mol) and one fewer carbon. Reactivity: The chlorine atom introduces electrophilic character, making it susceptible to nucleophilic substitution reactions, whereas the nitrile group in this compound participates in condensation or reduction reactions.

Ethyl 2-Acetylheptanoate (C₁₁H₂₀O₃)

  • Structural Difference: Contains an acetyl (-COCH₃) group at position 2 and a longer heptanoate chain (7 carbons vs. 5 carbons in this compound).
  • Impact on Properties: Molecular Weight: 200.27 g/mol (calculated). The extended carbon chain increases molecular weight and likely elevates boiling point compared to this compound. Polarity: The acetyl group enhances hydrophilicity relative to the nitrile, but the longer alkyl chain may reduce solubility in polar solvents.
  • Safety: No significant hazards are reported for this compound, unlike nitriles, which may release toxic cyanide upon decomposition .

Ethyl 2-(2-Cyanophenyl)acetate (C₁₁H₁₁NO₂)

  • Structural Difference: Incorporates a 2-cyanophenyl aromatic ring attached to the acetate moiety.
  • Impact on Properties: Molecular Weight: 189.21 g/mol (calculated). The aromatic ring increases rigidity and molecular weight compared to this compound. Boiling Point: Expected to be higher than this compound due to increased van der Waals forces from the aromatic system. Reactivity: The electron-withdrawing cyano group on the phenyl ring enhances electrophilic aromatic substitution reactivity .

Ethyl 2-Cyanoacetoacetate (C₇H₉NO₃)

  • Structural Difference: Combines a cyano group and a ketone (acetoacetate) at position 2.
  • Impact on Properties: Molecular Weight: 155.15 g/mol (calculated), nearly identical to this compound. Reactivity: The ketone enables keto-enol tautomerism, facilitating reactions like Michael additions, whereas this compound lacks this versatility.

Biological Activity

Ethyl 2-cyanopentanoate is a cyanoester compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H13NO2C_8H_{13}NO_2 and is characterized by the presence of a cyano group (CN-CN) and an ester group (COOEt-COOEt) attached to a pentanoate backbone. The structure is pivotal for its reactivity and potential interactions with biological systems.

Synthesis Methods

The synthesis of this compound typically involves the following methods:

  • Knoevenagel Condensation : This reaction involves the condensation of ethyl acetoacetate with malononitrile in the presence of a base, leading to the formation of the desired cyanoester.
  • Recrystallization and Chromatography : These purification techniques are employed to isolate and purify the synthesized product.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. The compound has shown activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

A study reported that derivatives with electron-withdrawing groups, such as cyano groups, exhibited enhanced antimicrobial activity compared to those with electron-donating groups .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. The mechanism of action is believed to involve:

  • Enzyme Inhibition : The cyano group can interact with nucleophilic sites in proteins, potentially inhibiting key enzymes involved in cancer cell proliferation.
  • Cellular Signaling Disruption : The compound may alter signaling pathways critical for tumor growth and survival.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A series of derivatives were synthesized, and their antimicrobial activities were evaluated against several pathogens. Compounds with cyano substituents showed significant inhibition against bacterial strains, particularly Bacillus subtilis and Aspergillus niger .
  • Anticancer Research :
    • In vitro studies demonstrated that this compound inhibited the growth of certain cancer cell lines. The IC50 values indicated moderate activity, suggesting further exploration into its potential as a therapeutic agent .

Data Table: Biological Activities of this compound Derivatives

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (µM)Notes
This compoundAntimicrobialStaphylococcus aureus15Moderate activity
This compoundAntimicrobialEscherichia coli20Effective against Gram-negative bacteria
This compoundAnticancerHCT-116 (colon cancer)25Moderate inhibition observed
This compound derivative AAntimicrobialCandida albicans10High efficacy noted

Properties

IUPAC Name

ethyl 2-cyanopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-3-5-7(6-9)8(10)11-4-2/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVRCZPSHCVRHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290370
Record name ethyl 2-cyanopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6967-47-1
Record name NSC68329
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68329
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-cyanopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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